2-(3,4-diaminophenyl)acetic Acid
Description
Significance of Diaminophenylacetic Acid Derivatives in Organic Synthesis and Advanced Material Chemistry
Diaminophenylacetic acid derivatives are a class of compounds recognized for their utility as versatile intermediates in both organic synthesis and the development of advanced materials. Their bifunctional nature, possessing both amino and carboxylic acid groups, allows for a wide range of chemical transformations.
In organic synthesis, these derivatives serve as foundational skeletons for constructing more complex molecules. For instance, derivatives of aminophenylacetic acid are used to synthesize compounds with significant biological activity, including coumarins, which have been investigated for anti-Alzheimer's properties, and cephalosporanic acid derivatives with potential antimicrobial applications. nih.govnih.gov The strategic placement of the amino groups facilitates the formation of heterocyclic systems, which are prevalent in many pharmaceutical agents. nih.gov The synthesis of quinazoline (B50416) derivatives, which have diverse biological activities, can also originate from aniline (B41778) derivatives. bohrium.com
In the realm of advanced material chemistry, diaminophenyl compounds are crucial as monomers for the creation of high-performance polymers. jchemrev.com Specifically, aromatic tetraamines, a category to which 2-(3,4-diaminophenyl)acetic acid belongs, are essential for synthesizing polybenzimidazoles (PBIs). lbp.world PBIs are a class of polymers known for their exceptional thermal and chemical stability, making them suitable for demanding applications such as membranes for gas separation, fuel cells, and protective fabrics. lbp.worldresearchgate.net The introduction of specific diaminophenyl monomers can influence the final properties of the polymer, such as solubility and processability, by introducing flexible linkages or bulky side groups. jchemrev.comlbp.worldresearchgate.net
Overview of Current Academic Research Trajectories on this compound
Academic research on this compound primarily focuses on its application as a monomer in polymer chemistry. The compound's structure, featuring two adjacent amine groups and a carboxylic acid functional group, makes it a prime candidate for polycondensation reactions. prepchem.com
A significant research trajectory involves the synthesis of polybenzimidazoles (PBIs). researchgate.net In this context, this compound can react with dicarboxylic acids or their derivatives to form the repeating benzimidazole (B57391) units that constitute the polymer backbone. lbp.world Researchers are exploring how the incorporation of the acetic acid moiety influences the properties of the resulting PBI polymers, such as solubility in organic solvents and thermal characteristics. The goal is often to create new PBIs with improved processability without compromising their renowned stability. lbp.world The synthesis of this monomer can be achieved through a multi-step process starting from compounds like 2-(4-aminophenylacetonitrile). prepchem.com
Fundamental Chemical Structure and Molecular Characteristics
The fundamental structure of this compound consists of a benzene (B151609) ring substituted with two amino groups (-NH2) at positions 3 and 4, and an acetic acid (-CH2COOH) group at position 1. The ortho-disposed amino groups are a key feature, enabling cyclocondensation reactions to form five-membered imidazole (B134444) rings, which is the basis for its use in PBI synthesis. The compound is a solid at room temperature, typically appearing as a yellow to brown substance. sigmaaldrich.comsigmaaldrich.com
Below are the key molecular and chemical properties of this compound.
| Property | Value | Source(s) |
| CAS Number | 621-43-2 | sigmaaldrich.combldpharm.comchemicalbook.com |
| Molecular Formula | C8H10N2O2 | sigmaaldrich.combldpharm.comchemicalbook.com |
| Molecular Weight | 166.18 g/mol | sigmaaldrich.combldpharm.comchemicalbook.com |
| IUPAC Name | (3,4-diaminophenyl)acetic acid | sigmaaldrich.comsigmaaldrich.com |
| Physical Form | Yellow to Brown Solid | sigmaaldrich.comsigmaaldrich.com |
| Boiling Point | 408.0±30.0 °C (Predicted) | chemicalbook.com |
| Density | 1.368±0.06 g/cm3 (Predicted) | chemicalbook.com |
| pKa | 3.90±0.10 (Predicted) | chemicalbook.com |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions | sigmaaldrich.combldpharm.comchemicalbook.com |
| InChI Key | LIOBPVZSSVYQSS-UHFFFAOYSA-N | sigmaaldrich.comsigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
2-(3,4-diaminophenyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3H,4,9-10H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIOBPVZSSVYQSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry of 2 3,4 Diaminophenyl Acetic Acid
Established Synthetic Pathways for 2-(3,4-Diaminophenyl)acetic Acid
The creation of this compound is typically achieved through a well-defined synthetic sequence that introduces the necessary functional groups in a stepwise manner. This approach ensures regiochemical control and high purity of the final product.
A common and effective pathway for synthesizing this compound begins with the precursor 2-(4-aminophenyl)acetonitrile. prepchem.com This multi-step process involves the protection of the existing amino group, followed by the introduction of a nitro group, hydrolysis of the nitrile, and a final reduction step.
The key stages of this synthesis are outlined below:
Acetylation: The synthesis starts with the acetylation of 2-(4-aminophenyl)acetonitrile, typically using acetic anhydride (B1165640). prepchem.com This step protects the amino group as an acetamido group, preventing it from undergoing unwanted side reactions during the subsequent nitration step. The product of this reaction is 2-(4-acetamidophenyl)acetonitrile.
Nitration: The protected intermediate is then subjected to nitration. This electrophilic aromatic substitution reaction introduces a nitro group onto the phenyl ring. The acetamido group directs the incoming nitro group to the position ortho to it, yielding 2-(4-acetamido-3-nitrophenyl)acetonitrile. prepchem.com
Hydrolysis: The next step involves the hydrolysis of the nitrile group (-CN) to a carboxylic acid group (-COOH). This transformation is typically achieved using a strong acid, such as concentrated hydrochloric acid. prepchem.com During this process, the acetamido group is also hydrolyzed back to an amino group. The resulting intermediate is 2-(4-amino-3-nitrophenyl)acetic acid. prepchem.com
Table 1: Key Intermediates in the Multi-Step Synthesis
| Step | Starting Material | Reagents | Intermediate Product |
|---|---|---|---|
| 1 | 2-(4-Aminophenyl)acetonitrile | Acetic Anhydride | 2-(4-Acetamidophenyl)acetonitrile |
| 2 | 2-(4-Acetamidophenyl)acetonitrile | Acetic Anhydride (as solvent), Nitrating Agent | 2-(4-Acetamido-3-nitrophenyl)acetonitrile |
The final and crucial step in the synthesis is the reduction of the nitro group of 2-(4-amino-3-nitrophenyl)acetic acid to a second amino group, thereby forming the desired diamine structure. prepchem.com Catalytic hydrogenation is the preferred method for this transformation due to its high efficiency and selectivity.
This reduction is typically carried out using:
Catalyst: Palladium on carbon (Pd/C) is a widely used and effective catalyst for this type of reduction. prepchem.com
Hydrogen Source: Molecular hydrogen (H₂) gas is the most common reducing agent. prepchem.com The reaction is often performed under pressure (e.g., 60 psi) to facilitate the reaction. prepchem.com
The hydrogenation process selectively reduces the nitro group without affecting the carboxylic acid or the existing amino group on the aromatic ring. This strategic application yields the final product, this compound. prepchem.com Alternative hydrogen sources, such as ammonium (B1175870) formate (B1220265) in transfer hydrogenation protocols, can also be employed, which may bypass the need for high-pressure equipment. up.ac.za
Precursor Compound Chemistry and Reactivity Profiles
The starting material, 2-(4-aminophenyl)acetonitrile, is a versatile precursor. Its reactivity is characterized by the amino group and the nitrile group. As seen in the established pathway, the amino group can be readily acylated to form an amide, which modulates its directing effect in electrophilic aromatic substitution. prepchem.com
The nitrile group is a key functional handle that can undergo various transformations. The most relevant transformation in this synthesis is its hydrolysis to a carboxylic acid. prepchem.com However, nitriles can participate in other reactions, such as reductions to primary amines or additions of organometallic reagents to form ketones, highlighting the versatility of this functional group in organic synthesis. The chemistry of related aminophenyl nitriles also includes reactions like oxidative cyclization, demonstrating the diverse reactivity profiles of this class of compounds. acs.orgnih.gov
The carboxylic acid group of the final product, this compound, can be readily derivatized. A common derivatization is esterification, which converts the carboxylic acid into an ester. This is typically achieved through an acid-catalyzed reaction with an alcohol (Fischer esterification). prepchem.comrug.nlmasterorganicchemistry.com
The reaction involves protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. A subsequent nucleophilic attack by the alcohol, followed by dehydration, yields the ester. chemguide.co.uk A variety of alcohols (C1-C8 carbinols) can be used to produce a range of corresponding esters. prepchem.com
Table 2: Examples of Esterification Products
| Alcohol | Reagent | Product |
|---|---|---|
| Methanol | This compound, Acid Catalyst | Methyl 2-(3,4-diaminophenyl)acetate |
| Ethanol (B145695) | This compound, Acid Catalyst | Ethyl 2-(3,4-diaminophenyl)acetate |
Optimization Strategies for Synthetic Efficiency and Yield in Diaminophenylacetic Acid Production
Key optimization strategies include:
Temperature and Reaction Time: For each step, from nitration to hydrolysis, controlling the temperature and reaction time is crucial. For instance, in the formation of guanylhydrazide precursors for similar heterocyclic acids, temperature ranges of 60–70°C were found to be optimal. researchgate.net These parameters must be empirically determined to maximize product formation while minimizing the formation of byproducts.
Reactant Concentration and Molar Ratios: Adjusting the molar ratios of reactants and reagents can significantly impact the yield. For example, in Fischer esterification, using a large excess of the alcohol can shift the equilibrium towards the product, increasing the yield. masterorganicchemistry.com Similarly, the ratio of the substrate to the nitrating agent or the acid in the hydrolysis step must be fine-tuned.
Catalyst Loading and Hydrogen Pressure: In the catalytic hydrogenation step, the amount of Pd/C catalyst (catalyst loading) and the pressure of the hydrogen gas are critical variables. up.ac.za Increasing the H₂ pressure can improve the reaction rate and yield, but it must be balanced with safety considerations and potential for catalyst deactivation. up.ac.za Precise control over these conditions can suppress competitive product decomposition, especially at higher temperatures. up.ac.za
Table 3: Parameters for Synthetic Optimization
| Parameter | Step Affected | Rationale for Optimization |
|---|---|---|
| Temperature | All steps | Controls reaction rate and selectivity; prevents decomposition. |
| Reactant Molar Ratio | Nitration, Hydrolysis, Esterification | Drives reaction equilibrium, ensures complete conversion. |
| Catalyst Loading | Catalytic Hydrogenation | Affects reaction rate and cost-effectiveness. |
| H₂ Pressure | Catalytic Hydrogenation | Increases reaction rate and drives the reduction to completion. up.ac.za |
By systematically investigating and optimizing these parameters, the production of this compound can be made more efficient, cost-effective, and scalable.
Chemical Transformations and Derivative Synthesis of 2 3,4 Diaminophenyl Acetic Acid
Reactions Involving the Amino Functionalities
The two adjacent amino groups on the phenyl ring are nucleophilic centers that readily participate in a variety of chemical reactions. These transformations are fundamental to the construction of more complex molecular architectures.
Acylation Reactions for Amide Formation
The amino groups of 2-(3,4-diaminophenyl)acetic acid can be readily acylated to form the corresponding amides. This classic transformation is typically achieved by reacting the diamine with acylating agents such as acyl chlorides or acid anhydrides. prepchem.comorganic-chemistry.org The reaction often proceeds in the presence of a base to neutralize the hydrogen halide or carboxylic acid byproduct. For instance, the acetylation of 2-(4-aminophenyl)acetonitrile, a precursor to this compound, is accomplished using acetic anhydride (B1165640) in pyridine. prepchem.com The resulting acetamido group can then be carried through subsequent synthetic steps.
The direct amidation of carboxylic acids, including phenylacetic acid derivatives, with amines can also be achieved using various catalytic methods. researchgate.net These methods often employ activating agents or catalysts to facilitate the formation of the amide bond under milder conditions than direct thermal condensation. organic-chemistry.org For example, boronic acid derivatives have been shown to be highly effective catalysts for the direct amidation of carboxylic acids with amines at room temperature. organic-chemistry.org
| Reactant 1 | Reactant 2 | Product Type | Reference |
| This compound | Acyl Chloride | Diamide | organic-chemistry.org |
| This compound | Acid Anhydride | Diamide | prepchem.com |
| 2-(4-Aminophenyl)acetonitrile | Acetic Anhydride | Acetamide (B32628) | prepchem.com |
| Phenylacetic Acid | Amine | Amide | researchgate.net |
Condensation Reactions Leading to Schiff Base and Imine Derivatives
The primary amino groups of this compound can undergo condensation reactions with aldehydes and ketones to form Schiff bases or imines. researchgate.netsemanticscholar.orguobaghdad.edu.iqijacskros.comiosrjournals.org This reaction is typically catalyzed by an acid, such as glacial acetic acid, and involves the formation of a carbinolamine intermediate followed by dehydration. researchgate.netijacskros.com The formation of Schiff bases is a versatile method for introducing a wide variety of substituents onto the diamine core, depending on the structure of the carbonyl compound used. semanticscholar.orguobaghdad.edu.iqiosrjournals.org
For example, the condensation of N-[(4-aminophenyl) carbamothioyl] benzamide (B126) with various aromatic aldehydes in the presence of glacial acetic acid yields the corresponding Schiff bases. iosrjournals.org Similarly, Schiff bases of 4-aminoantipyrine (B1666024) have been synthesized and used to form transition metal complexes. ijacskros.com
| Reactant 1 | Reactant 2 | Product Type | Catalyst | Reference |
| This compound | Aldehyde/Ketone | Schiff Base/Imine | Acid (e.g., Acetic Acid) | researchgate.netijacskros.com |
| N-[(4-aminophenyl) carbamothioyl] benzamide | Aromatic Aldehyde | Schiff Base | Glacial Acetic Acid | iosrjournals.org |
| 4-Aminoantipyrine | Substituted Benzaldehyde | Schiff Base | Glacial Acetic Acid | ijacskros.com |
Cyclization Reactions to Form Heterocyclic Ring Systems (e.g., Pyrazoles, Thiadiazoles, Imidazoles)
The o-phenylenediamine (B120857) moiety in this compound is a key precursor for the synthesis of various fused heterocyclic systems.
Imidazoles: The condensation of o-phenylenediamines with aldehydes or carboxylic acids and their derivatives is a common method for the synthesis of benzimidazoles. The reaction of this compound with an appropriate aldehyde or a dicarbonyl compound like benzil (B1666583) in the presence of ammonium (B1175870) acetate (B1210297) and glacial acetic acid can lead to the formation of imidazole (B134444) derivatives. ijpsonline.comnih.govnih.gov The Debus-Radziszewski reaction, which involves the reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) (often from ammonium acetate), is a well-established method for imidazole synthesis. nih.gov
Pyrazoles: Pyrazole (B372694) rings can be constructed through the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. researchgate.netresearchgate.net While direct synthesis from this compound is less common, derivatives of this compound could be transformed into intermediates suitable for pyrazole formation. For instance, the amino groups could be diazotized and then coupled with active methylene (B1212753) compounds to form precursors for pyrazole synthesis.
Thiadiazoles: The 1,3,4-thiadiazole (B1197879) ring system can be synthesized from thiosemicarbazide (B42300) derivatives. jocpr.comarabjchem.orgsphinxsai.com The amino groups of this compound could be converted to thiosemicarbazides, which can then undergo cyclization with various reagents like carboxylic acids, acyl chlorides, or carbon disulfide to form the thiadiazole ring. sphinxsai.com For example, refluxing a carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent like phosphorus oxychloride or sulfuric acid is a common method for synthesizing 2-amino-5-substituted-1,3,4-thiadiazoles. arabjchem.orggoogle.com
| Heterocycle | General Method | Reagents | Reference |
| Imidazole | Condensation | Aldehyde/Dicarbonyl compound, Ammonium Acetate | ijpsonline.comnih.gov |
| Pyrazole | Cyclocondensation | 1,3-Dicarbonyl compound, Hydrazine derivative | researchgate.netresearchgate.net |
| 1,3,4-Thiadiazole | Cyclization of Thiosemicarbazide | Carboxylic acid, Thiosemicarbazide, Dehydrating agent | arabjchem.orgsphinxsai.com |
Reactions Involving the Acetic Acid Moiety
The carboxylic acid group of this compound provides another site for chemical modification, allowing for the synthesis of esters, amides, and fused ring structures.
Esterification and Amidation Reactions
The carboxylic acid group can be converted to an ester through reaction with an alcohol in the presence of an acid catalyst. prepchem.com This esterification is a standard transformation in organic synthesis. Similarly, the carboxylic acid can be converted to an amide by reaction with an amine, often using a coupling agent to facilitate the reaction. researchgate.net For example, the direct synthesis of primary and secondary amides from carboxylic acids can be achieved using urea (B33335) as a nitrogen source and a catalyst like magnesium nitrate. researchgate.net
| Reaction | Reactant | Product | Catalyst/Reagent | Reference |
| Esterification | Alcohol | Ester | Acid Catalyst | prepchem.com |
| Amidation | Amine | Amide | Coupling Agent/Catalyst | researchgate.net |
Intra- and Intermolecular Cyclization for Fused Structures
The acetic acid moiety can participate in cyclization reactions, particularly in conjunction with the adjacent amino group, to form fused heterocyclic structures. For instance, intramolecular cyclization of esters of (o-aminophenyl)acetic acid can lead to the formation of oxindoles. acs.org The cyclization of di-t-butyl 2-(2-aminophenyl)-2-methyl malonate to a t-butyl 3-methyloxindole-3-carboxylate has been studied, highlighting the role of acid catalysis in promoting the reaction. jst.go.jpnih.gov Such cyclizations can be influenced by reaction conditions and the presence of catalysts. jst.go.jp Intermolecular reactions can also lead to fused structures, such as the formation of quinoline (B57606) derivatives through cascade reactions involving anilines, aldehydes, and acrylic acid. organic-chemistry.org
| Cyclization Type | Reactant | Product | Key Feature | Reference |
| Intramolecular | Ester of (o-aminophenyl)acetic acid | Oxindole | Formation of a fused lactam | acs.org |
| Intramolecular | Di-t-butyl 2-(2-aminophenyl)-2-methyl malonate | Oxindole derivative | Acid-catalyzed cyclization | jst.go.jpnih.gov |
| Intermolecular | Aryl aldehydes, anilines, acrylic acid | 2-Substituted quinoline | Decarboxylative cascade cyclization | organic-chemistry.org |
Synthesis of Structurally Related Analogs and Homologs
The structural framework of this compound offers numerous opportunities for chemical modification to explore structure-activity relationships and develop new compounds with tailored properties. The synthesis of structurally related analogs and homologs involves the preparation of positional isomers, derivatives with modified aliphatic or aromatic components, and other structural variations.
Positional Isomers (e.g., 2-(3-aminophenyl)acetic acid, 2-(4-aminophenyl)acetic acid) and Mono-Aminophenylacetic Acid Derivatives
The synthesis of positional isomers of diaminophenylacetic acid, particularly the mono-amino derivatives, provides crucial building blocks for various chemical and pharmaceutical applications. These isomers, including 2-(3-aminophenyl)acetic acid and 2-(4-aminophenyl)acetic acid, are important intermediates in organic synthesis. solubilityofthings.comchemicalbook.com
2-(3-Aminophenyl)acetic acid is commonly synthesized through the reduction of its nitro precursor, 3-nitrophenylacetic acid. A typical method involves the hydrogenation of 3-nitrophenylacetic acid in absolute ethanol (B145695) using a 5% Palladium on carbon (Pd/C) catalyst. prepchem.com This reaction is generally carried out under pressure and at a slightly elevated temperature to ensure complete conversion to the desired amino derivative. prepchem.com An alternative industrial preparation method starts from p-nitrophenylacetonitrile, proceeding through a multi-step process involving reduction, acetylation, nitration, hydrolysis, esterification, deamination, and further reduction and hydrolysis steps to yield 3-aminophenylacetic acid. google.com
2-(4-Aminophenyl)acetic acid , also known as 4-aminophenylacetic acid (4-APAA), is a versatile intermediate used in the synthesis of various biologically active molecules. srce.hrnih.gov One synthetic approach involves the regioselective hydrolysis of 4-aminophenylacetonitrile using the nitrilase activity of whole cells of Alcaligenes faecalis. researchgate.net It can also be prepared from p-nitrophenylacetonitrile through a series of reactions similar to those for the 3-amino isomer. google.com 4-APAA serves as a key starting material for the synthesis of a wide range of derivatives. For instance, it can be condensed with phthalic anhydride to form 2-[4-(1,3-dioxoisoindolin-2-yl)]phenylacetic acid, a key intermediate for further derivatization. srce.hrresearchgate.net This intermediate can then be converted to its acid chloride and reacted with various amines or hydrazines to produce a variety of amide and hydrazide derivatives. srce.hr
The synthesis of other mono-aminophenylacetic acid derivatives often starts from the corresponding aminophenylacetic acid. For example, the ethyl ester of 2-(3-aminophenyl)acetic acid can be prepared from the parent acid. lookchem.com Similarly, derivatives of 4-aminophenylacetic acid can be synthesized by reacting it with isocyanates to form urea derivatives, such as 2-{4-[(2-toluidinocarbonyl)amino]phenyl}acetic acid. chemicalbook.com
Table 1: Synthesis of Positional Isomers and Mono-Aminophenylacetic Acid Derivatives
| Compound Name | Starting Material(s) | Key Reagents and Conditions | Product | Reference(s) |
|---|---|---|---|---|
| 2-(3-Aminophenyl)acetic acid | 3-Nitrophenylacetic acid | 5% Pd/C, H₂, Ethanol, 40°C, 40 psi | 2-(3-Aminophenyl)acetic acid | prepchem.com |
| 2-(3-Aminophenyl)acetic acid | p-Nitrophenylacetonitrile | Multi-step: reduction, acetylation, nitration, hydrolysis, esterification, deamination, reduction, hydrolysis | 2-(3-Aminophenyl)acetic acid | google.com |
| 2-(4-Aminophenyl)acetic acid | 4-Aminophenylacetonitrile | Whole cells of Alcaligenes faecalis MTCC 12629 (nitrilase activity) | 2-(4-Aminophenyl)acetic acid | researchgate.net |
| 2-[4-(1,3-Dioxoisoindolin-2-yl)]phenylacetic acid | 4-Aminophenylacetic acid, Phthalic anhydride | Glacial acetic acid, reflux | 2-[4-(1,3-Dioxoisoindolin-2-yl)]phenylacetic acid | srce.hrresearchgate.net |
| Methyl-2-[4-(1,3-dioxoisoindolin-2-yl)]phenylacetate | 2-[4-(1,3-Dioxoisoindolin-2-yl)]phenylacetic acid | Thionyl chloride; Methanol, Pyridine, reflux | Methyl-2-[4-(1,3-dioxoisoindolin-2-yl)]phenylacetate | srce.hr |
| 2-{4-[(2-Toluidinocarbonyl)amino]phenyl}acetic acid | 4-Aminophenylacetic acid, 2-Methylphenyl isocyanate | Not specified | 2-{4-[(2-Toluidinocarbonyl)amino]phenyl}acetic acid | chemicalbook.com |
| 2-(3-Aminophenyl)acetic acid ethyl ester | 2-(3-Aminophenyl)acetic acid | Not specified | 2-(3-Aminophenyl)acetic acid ethyl ester | lookchem.com |
Derivatives with Modified Aliphatic or Aromatic Moieties
Modifications to the aliphatic side chain or the aromatic ring of aminophenylacetic acids lead to a diverse range of analogs with potentially new or enhanced properties.
Modification of the Aliphatic Moiety involves altering the length or structure of the acetic acid side chain. An example is the synthesis of 2-(3-aminophenyl)butyric acid, a homolog of 2-(3-aminophenyl)acetic acid. The synthesis of this compound can be achieved through a multi-step pathway involving reagents such as sodium borohydride, hydrobromic acid, and catalytic hydrogenation with Raney Nickel. chemicalbook.com
Modification of the Aromatic Moiety is a common strategy to create novel derivatives. This can involve the introduction of various substituents or the fusion of heterocyclic rings to the phenylacetic acid scaffold. For example, derivatives of 4-aminophenylacetic acid have been synthesized where the amino group is incorporated into a heterocyclic system. One such approach involves the reaction of 2-[4-(1,3-dioxoisoindolin-2-yl)]phenylacetic acid chloride with various aromatic amines to form N-substituted amides. srce.hr These amides can then be further cyclized to create more complex heterocyclic structures. For instance, reaction with anthranilic acid followed by treatment with acetic anhydride can yield a benzoxazinone (B8607429) derivative. srce.hr
Another strategy involves using aminophenylacetic acid derivatives as building blocks for constructing entirely new heterocyclic systems. Thiazole (B1198619) derivatives bearing a β-amino acid and aromatic moieties have been synthesized, showing potential as antimicrobial agents. mdpi.com In one pathway, a thiazole derivative is constructed and then coupled to a propanehydrazide, which can be further modified. mdpi.com Similarly, 3-(4-aminophenyl)-5-benzylidene-2-substituted phenyl-3,5-dihydroimidazol-4-ones have been synthesized and used as diazo components to create novel azo dyes. researchgate.net Furthermore, quinazoline-4-carboxylic acid derivatives can be synthesized from (2-amino-phenyl)-oxo-acetic acid sodium salt (obtained from isatin (B1672199) hydrolysis) in a one-pot, three-component reaction with an appropriate aldehyde and ammonium acetate. dergipark.org.tr
Table 2: Synthesis of Derivatives with Modified Moieties
| Compound Class | Starting Material(s) | Key Synthetic Steps/Reagents | Product Type | Reference(s) |
|---|---|---|---|---|
| Phenylbutyric Acid Analog | Not specified | NaBH₄, HBr, Raney-Ni, H₂ | 2-(3-Aminophenyl)butyric acid | chemicalbook.com |
| N-Aryl Acetamides | 2-[4-(1,3-Dioxoisoindolin-2-yl)]phenylacetic acid chloride, Aromatic amines | Benzene (B151609), reflux | N-Aryl-2-[4-(1,3-dioxoisoindolin-2-yl)phenyl]acetamides | srce.hr |
| Benzoxazinone Derivative | N-(2-carboxyphenyl)-2-[4-(1,3-dioxoisoindolin-2-yl)phenyl]acetamide | Acetic anhydride, reflux | 2-{[4-(1,3-Dioxoisoindolin-2-yl)phenyl]methyl}-4H-3,1-benzoxazin-4-one | srce.hr |
| Thiazole Derivatives | Thiazole intermediate, Hydrazine monohydrate | Condensation and cyclization reactions | Thiazoles with β-amino acid and aromatic moieties | mdpi.com |
| Imidazolone Azo Dyes | 3-(4-Aminophenyl)-5-benzylidene-2-substituted phenyl-3,5-dihydroimidazol-4-one, Amino-naphthol sulphonic acids | Diazotization and coupling | Monoazo acid dyes | researchgate.net |
| Quinazoline (B50416) Carboxylic Acid | (2-Amino-phenyl)-oxo-acetic acid sodium salt, 4-Chlorobenzaldehyde, Ammonium acetate | One-pot three-component condensation | 2-(4-Chloro-phenyl)-quinazoline-4-carboxylic acid | dergipark.org.tr |
Coordination Chemistry of 2 3,4 Diaminophenyl Acetic Acid and Its Metal Complexes
Ligand Properties and Metal Ion Interaction Potential
The unique structural arrangement of 2-(3,4-diaminophenyl)acetic acid dictates its potential as a chelating agent. The spatial proximity of the two amino groups and the carboxylate moiety allows for the formation of stable chelate rings with a central metal ion.
Chelation Behavior of Vicinal Diamine and Carboxylato Ligands
The this compound molecule possesses two key functional groups that are pivotal to its coordination behavior: the ortho- or vicinal diamine on the aromatic ring and the exocyclic carboxylato group. The two adjacent amino groups can form a stable five-membered chelate ring with a metal ion. nih.gov This type of chelation is a well-established motif in coordination chemistry, often leading to enhanced stability of the resulting complex, an observation known as the chelate effect. chemguide.co.ukaustinpublishinggroup.com
Furthermore, the carboxylato group (-COO⁻), formed upon deprotonation of the acetic acid moiety, presents another potential coordination site. This group can coordinate to a metal ion in a monodentate fashion (through one oxygen atom) or a bidentate fashion (through both oxygen atoms), the latter also forming a chelate ring. The interplay between the coordination of the diamine and the carboxylato group allows for a variety of binding modes.
Elucidation of Coordination Modes with Transition Metal Ions
The coordination of this compound with transition metal ions can be multifaceted. Depending on the metal ion's size, charge, and electronic configuration, as well as the reaction conditions, the ligand can adopt different coordination modes. nih.gov It can act as a bidentate ligand, coordinating through the two nitrogen atoms of the diamine group. Alternatively, it could function as a tridentate ligand, involving both amino groups and the carboxylato group in binding to the metal center. The geometry of the resulting complexes, which can range from tetrahedral to square planar or octahedral, is also dependent on these factors. libretexts.org Spectroscopic techniques such as infrared (IR) and UV-Visible spectroscopy are crucial in elucidating the specific coordination modes by observing shifts in the characteristic vibrational frequencies of the functional groups upon complexation. japsonline.comresearchgate.net
Synthesis and Physicochemical Characterization of Metal Complexes
The synthesis of metal complexes with this compound typically involves the reaction of a suitable metal salt with the ligand in an appropriate solvent. The resulting complexes can then be characterized to determine their structure and properties.
Preparation of Complexes with D-Block Metal Ions (e.g., Co(II), Fe(III), Ni(II))
The preparation of complexes with d-block metal ions such as cobalt(II), iron(III), and nickel(II) generally involves mixing a solution of the corresponding metal salt (e.g., chloride or acetate) with a solution of this compound. japsonline.com The reaction is often carried out in a solvent in which both the ligand and the metal salt are soluble, such as ethanol (B145695) or a mixture of ethanol and water. irapa.org The reaction mixture may be heated to facilitate the reaction, and the resulting complex often precipitates out of the solution upon cooling or after a certain reaction time. japsonline.com The solid complex can then be isolated by filtration, washed to remove any unreacted starting materials, and dried. The synthesis of related Schiff base complexes often involves refluxing the ligand and metal salt in an alcoholic medium. japsonline.com
Determination of Stoichiometric Relationships and Ligand-to-Metal Ratios
Once a metal complex has been synthesized and purified, determining its stoichiometry is a critical step. Elemental analysis is a fundamental technique used to ascertain the empirical formula of the complex, which provides the ratio of the metal ion to the ligand molecules. researchgate.net For instance, a 1:2 metal-to-ligand ratio is common in complexes with bidentate ligands and octahedral geometry. japsonline.com Other analytical methods, such as thermogravimetric analysis (TGA), can also provide information on the composition of the complex, including the presence of coordinated or lattice solvent molecules. researchgate.net
Investigation of Complex Stability and Binding Affinities
The stability of a metal complex in solution is a key parameter that governs its potential applications. Stability constants provide a quantitative measure of the strength of the interaction between the metal ion and the ligand.
Quantitative Determination of Formation Constants
M + L ⇌ ML; K₁ = [ML] / ([M][L]) ML + L ⇌ ML₂; K₂ = [ML₂] / ([ML][L]) ... M + nL ⇌ MLₙ; βₙ = K₁ × K₂ × ... × Kₙ = [MLₙ] / ([M][L]ⁿ)
Common methods for the experimental determination of these constants include potentiometric titrations and spectrophotometry. kau.edu.sacost-nectar.eu Potentiometric methods track the change in pH of a solution containing the metal ion and the ligand as a titrant is added. cost-nectar.eud-nb.infoscience.gov Spectrophotometric methods, on the other hand, rely on changes in the absorption of light by the solution as the complex forms. kau.edu.saresearchgate.netsigmaaldrich.com
Despite a thorough review of the scientific literature, specific experimental data, including data tables for the formation constants of metal complexes with this compound, are not publicly available at this time. Research in this specific area appears to be limited or unpublished. Therefore, a quantitative analysis with detailed research findings and interactive data tables for this particular compound cannot be presented.
Factors Influencing Metal-Ligand Complex Stability
The stability of metal complexes with this compound is governed by a variety of factors related to both the metal ion and the ligand itself. These principles are broadly applicable in coordination chemistry and provide a framework for understanding the behavior of this specific system. researchgate.net
Nature of the Central Metal Ion:
Ionic Radius: Generally, for a given charge, a smaller ionic radius of the metal ion leads to a more stable complex due to a higher charge density, which results in a stronger electrostatic attraction with the ligand. researchgate.net
Charge on the Metal Ion: A higher positive charge on the metal ion results in a greater attraction for the electron-donating ligand, thus increasing the stability of the complex. uri.edu
Electronegativity: A more electronegative metal ion will have a stronger pull on the ligand's electrons, leading to a more stable complex. derpharmachemica.com
Irving-Williams Series: For divalent transition metal ions of the first row, the stability of their high-spin complexes generally follows the order: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). d-nb.infoscirp.org This trend is largely attributed to the combined effects of decreasing ionic radii and increasing crystal field stabilization energy across the series.
Nature of the Ligand:
Basicity of the Ligand: The amino groups and the carboxylate group of this compound are Lewis bases. A more basic ligand will form a more stable complex. derpharmachemica.com
Chelate Effect: As a bidentate or potentially tridentate ligand, this compound can form five- or six-membered chelate rings with a metal ion. The formation of these rings leads to a significant increase in the stability of the complex compared to complexes formed with analogous monodentate ligands. This enhanced stability is known as the chelate effect and is primarily driven by a favorable entropy change. uri.eduairo.co.in
Steric Factors: The presence of bulky groups on the ligand can hinder the approach of the ligand to the metal ion, thereby decreasing the stability of the complex. researchgate.net In the case of this compound, the geometry of the complex will be influenced by the steric interactions between the substituent groups on the phenyl ring and other coordinated ligands.
Computational and Theoretical Studies of 2 3,4 Diaminophenyl Acetic Acid and Its Derivatives
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of molecular systems. These calculations can predict various properties, including molecular geometry, vibrational frequencies, and electronic characteristics.
Density Functional Theory (DFT) and ab initio methods are cornerstones of computational quantum chemistry for determining the geometric and electronic structures of molecules. researchgate.net Ab initio methods, such as Hartree-Fock (HF), derive results from first principles without using experimental data, by solving the Schrödinger equation. aps.orgmdpi.com DFT, a widely used alternative, calculates the electronic structure based on the electron density, offering a favorable balance between accuracy and computational cost. jst.go.jpnih.gov
Table 1: Representative Optimized Geometrical Parameters (Illustrative) This table illustrates typical data obtained from DFT calculations for a molecule like 2-(3,4-diaminophenyl)acetic acid, based on findings for analogous compounds.
| Parameter | Bond | Theoretical Value (Å/°) | Method/Basis Set |
| Bond Length | C-C (ring) | ~1.39 - 1.41 | B3LYP/6-311++G(d,p) |
| Bond Length | C-N | ~1.37 - 1.40 | B3LYP/6-311++G(d,p) |
| Bond Length | C-C (acetic) | ~1.51 | B3LYP/6-311++G(d,p) |
| Bond Length | C=O | ~1.21 | B3LYP/6-311++G(d,p) |
| Bond Length | C-O | ~1.35 | B3LYP/6-311++G(d,p) |
| Bond Angle | C-C-C (ring) | ~120° | B3LYP/6-311++G(d,p) |
| Bond Angle | H-N-H | ~112° | B3LYP/6-311++G(d,p) |
| Dihedral Angle | C-C-C-N | Varies | B3LYP/6-311++G(d,p) |
Note: The values are approximate and serve as examples of typical computational outputs.
While DFT and ab initio methods are accurate, they are computationally intensive. Semi-empirical methods, such as those implemented in xTB (e.g., GFNn-xTB) or older methods like AM1 and PM3, offer a much faster alternative for initial calculations. escholarship.orgdtic.milquantumsimulations.de These methods use a simplified form of the Schrödinger equation and incorporate parameters derived from experimental data to streamline calculations. dtic.mil
Their primary application is in the initial stages of computational analysis. They are particularly useful for performing initial geometry optimizations and for conformational sampling, which involves exploring the different possible spatial arrangements (conformers) of a molecule to find the most stable, lowest-energy structures. escholarship.orgacs.org The resulting geometries from these faster methods can then be used as starting points for more rigorous and accurate optimization using DFT or ab initio calculations. escholarship.org
Molecular Orbital and Charge Distribution Analysis
Understanding the distribution of electrons and the nature of molecular orbitals is key to predicting a molecule's reactivity and intermolecular interactions.
Frontier Molecular Orbital (FMO) theory is a critical tool for predicting chemical reactivity. mdpi.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. mdpi.comtandfonline.com A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap indicates that the molecule is more reactive. mdpi.comresearchgate.net For instance, in a study of 2-(4-Cyanophenylamino) acetic acid, the calculated HOMO and LUMO energies were -6.2056 eV and -1.2901 eV, respectively, indicating potential for charge transfer within the molecule. nih.govnih.gov
Table 2: Key Global Reactivity Descriptors from FMO Analysis (Conceptual) This table outlines the parameters derived from HOMO-LUMO energies.
| Parameter | Formula | Description |
| HOMO Energy (E_HOMO) | - | Energy of the highest occupied molecular orbital; related to electron-donating ability. |
| LUMO Energy (E_LUMO) | - | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | Indicates chemical reactivity and kinetic stability. |
| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | Measures the power of an atom or group to attract electrons. |
| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | Measures resistance to change in electron distribution. |
| Global Softness (S) | 1/(2η) | Reciprocal of hardness; indicates higher reactivity. |
The strength of these interactions is quantified by the second-order perturbation energy, E(2). researchgate.net A higher E(2) value indicates a stronger interaction between the electron donor and acceptor, signifying greater electron delocalization and stabilization. researchgate.netsemanticscholar.org NBO analysis can reveal key interactions, such as those between lone pairs on oxygen or nitrogen atoms and antibonding orbitals of adjacent bonds, which are fundamental to the structure and reactivity of this compound.
Table 3: Representative NBO Analysis Data (Illustrative) This table shows examples of donor-acceptor interactions and their stabilization energies (E(2)) that could be identified in this compound.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP(1) N7 | σ(C1-C6) | High | Lone Pair -> Antibonding (π-conjugation) |
| LP(1) N8 | σ(C3-C4) | High | Lone Pair -> Antibonding (π-conjugation) |
| σ(C-H) | σ(C-C) | Moderate | Hyperconjugation |
| LP(2) O10 | σ(C9-O11) | High | Resonance stabilization of carboxyl group |
Note: Atom numbering is hypothetical for illustrative purposes. LP denotes a lone pair, and σ denotes an antibonding orbital.*
The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution across a molecule and to predict its reactive sites. uni-muenchen.dewuxiapptec.com The MEP is plotted onto the molecule's electron density surface, using a color scale to represent different potential values. researchgate.net
The color-coding convention is typically as follows:
Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are favorable sites for electrophilic attack. mdpi.compearson.com
Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These are favorable sites for nucleophilic attack. mdpi.compearson.com
Green/Yellow: Regions of intermediate or near-zero potential. mdpi.com
For this compound, an MEP map would likely show negative potential (red/yellow) around the nitrogen atoms of the amino groups and the oxygen atoms of the carboxylic acid group, highlighting them as nucleophilic centers. Conversely, a positive potential (blue) would be expected around the hydrogen atoms of the amino groups and the hydroxyl proton of the carboxylic acid, identifying them as electrophilic sites. wuxiapptec.compearson.com This analysis is invaluable for predicting how the molecule will interact with other reagents, substrates, or biological targets. nih.govtandfonline.com
Chemical Reactivity and Stability Descriptors
Chemical reactivity and stability are fundamental aspects of molecular science, and computational chemistry offers a suite of descriptors to quantify these properties. These descriptors are derived from the electronic structure of the molecule and provide a theoretical framework for understanding and predicting chemical reactions.
Electronegativity (χ) : This descriptor measures the tendency of a molecule to attract electrons. It is the negative of the chemical potential (μ). edu.krd Molecules with higher electronegativity values are better electron acceptors. rasayanjournal.co.in
Chemical Hardness (η) : Chemical hardness is a measure of a molecule's resistance to changes in its electron distribution. mdpi.com Hard molecules have a large energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), indicating higher stability and lower reactivity. edu.krdmdpi.com
Global Softness (S) : The inverse of chemical hardness, global softness, indicates the molecule's capacity to undergo electronic changes. Soft molecules, characterized by a small HOMO-LUMO gap, are generally more reactive. edu.krd
These global descriptors are calculated from the energies of the HOMO and LUMO. edu.krdmwjscience.com The study of these parameters helps in understanding the stability and reactivity of molecules like this compound and its derivatives. edu.krdresearchgate.net A smaller HOMO-LUMO energy gap is associated with higher chemical reactivity and lower kinetic stability. semanticscholar.org
Table 1: Global Reactivity Descriptors
| Descriptor | Formula | Description |
|---|---|---|
| Electronegativity (χ) | χ = -μ | Measures the ability of a molecule to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Indicates resistance to change in electron distribution. |
| Global Softness (S) | S = 1 / (2η) | Represents the capacity of a molecule to accept electrons. |
| Chemical Potential (μ) | μ = -(I + A) / 2 | Represents the escaping tendency of electrons from a system. |
| Electrophilicity Index (ω) | ω = μ² / (2η) | Measures the electrophilic power of a molecule. |
I is the ionization potential and A is the electron affinity. These can be approximated using HOMO and LUMO energies: I ≈ -E(HOMO) and A ≈ -E(LUMO).
While global descriptors provide information about the molecule as a whole, local reactivity descriptors pinpoint specific reactive sites within a molecule. rasayanjournal.co.in Fukui functions are prominent among these, indicating the change in electron density at a particular point in the molecule when the total number of electrons is altered. nih.gov
The Fukui function helps to identify which atoms in a molecule are more susceptible to nucleophilic, electrophilic, or radical attack. rasayanjournal.co.innih.gov These functions are crucial for understanding regioselectivity in chemical reactions. psu.edu The sites for nucleophilic and electrophilic attacks can be determined by analyzing the values of the Fukui functions. frontiersin.org
Spectroscopic Property Predictions and Theoretical Validation
Computational methods are invaluable for predicting and validating spectroscopic data. By simulating spectra, researchers can gain a deeper understanding of the experimental results and the underlying molecular structures and vibrations.
Theoretical calculations, particularly using DFT methods, can simulate vibrational spectra (FT-IR and FT-Raman) with a high degree of accuracy. nih.govorientjchem.org The calculated vibrational frequencies are often scaled to account for anharmonicity and other systematic errors in the computational methods. nih.gov The comparison between theoretical and experimental spectra allows for the detailed assignment of vibrational modes to specific functional groups and molecular motions. orientjchem.org Discrepancies between experimental and theoretical values can often be attributed to the fact that experimental data is typically recorded in the solid phase, while calculations are performed on a single molecule in the gas phase. nih.gov
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the electronic excitation properties of molecules. researchgate.netsciengine.com It is used to calculate vertical excitation energies, which correspond to the energy required to promote an electron from a lower energy orbital to a higher one without changing the molecular geometry. acs.org These calculations are essential for interpreting UV-Vis absorption spectra. researchgate.net The HOMO-LUMO energy gap calculated through TD-DFT provides insights into the electronic transitions and charge transfer characteristics within the molecule. nih.gov TD-DFT can also be employed to understand the nature of excited states, such as intramolecular charge transfer (ILCT) states. mdpi.com
Non-Linear Optical (NLO) Properties Calculations
Computational chemistry plays a crucial role in the design and investigation of materials with non-linear optical (NLO) properties. researchgate.net DFT calculations are frequently used to predict the first hyperpolarizability (β), a key parameter that quantifies the second-order NLO response of a molecule. nih.gov Molecules with large β values are of interest for applications in optoelectronics and photonics. unina.it The introduction of electron-donating and electron-accepting groups into a molecular structure can significantly enhance its NLO properties. bohrium.com Calculations of NLO properties, such as the electric dipole moment and hyperpolarizability, are often performed to screen potential candidate materials for NLO applications. bohrium.com
Structure Activity Relationship Sar and Mechanistic Investigations of 2 3,4 Diaminophenyl Acetic Acid Derivatives
Correlation Between Molecular Structure and Biological Activity Profiles
The biological activity of derivatives of 2-(3,4-diaminophenyl)acetic acid is intrinsically linked to their molecular architecture. Modifications to the core structure, including the addition of various substituents and considerations of stereochemistry, can profoundly influence their therapeutic effects.
Influence of Substituent Effects on Bioactivity (e.g., electron-donating vs. electron-withdrawing groups)
The nature and position of substituents on the phenyl ring and other parts of the molecular scaffold are critical determinants of bioactivity. Research into related phenylacetic acid derivatives has shown that both electron-donating and electron-withdrawing groups can modulate activity, often in a target-specific manner.
For instance, in the development of neuraminidase inhibitors based on a phenylacetic acid scaffold, the introduction of hydrophobic side chains at the C-3 amino group and an acetyl or isopropionyl group at the C-4 amino position of 2-(4-aminophenyl)acetic acid resulted in potent inhibitory activity against the influenza A virus. researchgate.neteurekaselect.com One derivative, compound 7i, demonstrated significant subtype selectivity, with more than 10-fold greater activity against H5N1 than H9N2. eurekaselect.com
In the context of progesterone (B1679170) receptor antagonists, the addition of a substituted acetoxyphenyl group at the C-17 position of progesterone led to compounds with high binding affinities. nih.gov Specifically, derivatives with certain substitutions exhibited relative binding affinities of 92-100% and were effective ovulation inhibitors in mice. nih.gov
The anti-inflammatory properties of phenylacetic acid derivatives have also been extensively studied. In a series of phenoxy acetic acid derivatives designed as selective COX-2 inhibitors, compounds with a bromo group at the 4-position of the phenoxy ring generally showed increased COX-1 inhibition compared to their unsubstituted counterparts. mdpi.com Conversely, for another subset of these derivatives, the same substitution led to a decrease in COX-1 inhibition. mdpi.com This highlights the nuanced effects of substituents on inhibitor selectivity.
Investigations into N-(2-aminophenyl)benzamide derivatives as histone deacetylase (HDAC) inhibitors revealed that fluorinated compounds can exhibit potent inhibitory and anticancer activities. researchgate.net Similarly, the design of diaminopyrimidine derivatives as focal adhesion kinase (FAK) inhibitors showed that introducing fluorine, methoxy, or methyl groups to the benzene (B151609) ring could yield compounds with high efficacy, with IC50 values in the low nanomolar range. nih.gov
Table 1: Influence of Substituents on the Biological Activity of Phenylacetic Acid Derivatives and Related Compounds
| Parent Compound/Scaffold | Substituent(s) | Biological Target/Activity | Key Finding | Reference(s) |
|---|---|---|---|---|
| 2-(4-aminophenyl)acetic acid | Hydrophobic side chain at C-3 amino, acetyl/isopropionyl at C-4 amino | Influenza A Neuraminidase | Potent inhibitory activity and subtype selectivity. | researchgate.neteurekaselect.com |
| Progesterone | Substituted acetoxyphenyl at C-17 | Progesterone Receptor | High binding affinity and ovulation inhibition. | nih.gov |
| Phenoxy acetic acid | Bromo group at 4-position of phenoxy ring | COX-1/COX-2 | Modulated COX-1 inhibition depending on the core structure. | mdpi.com |
| N-(2-aminophenyl)benzamide | Fluorine | Histone Deacetylases (HDACs) | Potent inhibitory and anticancer activity. | researchgate.net |
| 2,4-diaminopyrimidine | -F, -OCH3, or -Me on benzene ring | Focal Adhesion Kinase (FAK) | High-efficacy inhibitors with low nM IC50 values. | nih.gov |
Stereochemical Considerations in Activity (e.g., Chirality in related compounds)
While this compound is not chiral, the introduction of a stereocenter into its derivatives could have significant implications for their biological activity. Chirality plays a crucial role in the interaction of small molecules with their biological targets, which are themselves chiral entities like proteins and nucleic acids.
The study of chiral triphenylacetic acid esters demonstrates how stereochemistry can influence molecular recognition. nih.gov In these systems, the chirality of an alkyl substituent can be sensed by a stereodynamic chromophoric probe, with the structural information being cascaded through cooperative interactions. nih.gov This highlights the sensitivity of biological systems to subtle stereochemical differences.
Enzymes, being chiral catalysts, often exhibit high stereoselectivity. The enzymatic deracemization of racemic arylcarboxylic acids using hydrolases is a testament to this. brynmawr.edu These enzymes can selectively catalyze the hydrolysis of one enantiomer of a racemic ester, providing an efficient method for preparing enantiomerically pure pharmaceutical intermediates. brynmawr.edu This underscores the principle that different enantiomers of a chiral drug can have vastly different pharmacological activities and metabolic fates. Therefore, if a chiral center is introduced into a derivative of this compound, it is highly probable that the two enantiomers would display distinct biological profiles.
Molecular Recognition and Binding Mechanisms
Understanding how derivatives of this compound interact with their biological targets at a molecular level is crucial for rational drug design. This involves studying their interactions with receptors and using computational methods to predict binding modes.
Ligand-Receptor Interaction Studies (e.g., Serotonin (B10506) and Adrenergic Receptors for related compounds)
The diaminophenyl moiety present in this compound is a structural feature found in ligands for various receptors, including serotonin and adrenergic receptors. Studies on aminergic G-protein coupled receptors (GPCRs) have identified key structural determinants for ligand binding. iiarjournals.org For serotonin receptors, ligands often contain aromatic moieties with a polar hydrogen-bond-interacting functionality, mimicking the endogenous ligand serotonin. iiarjournals.org
In the context of related compounds, the binding of various drugs to serotonin (5-HT) and adrenergic receptors is well-documented. For example, the atypical antipsychotic clozapine (B1669256) exhibits binding affinity for multiple serotonin (5-HT1A, 5-HT2A) and adrenergic (alpha-1A, alpha-2) receptor subtypes. bohrium.com The search for subtype-selective serotonin receptor ligands has been a long-standing goal in drug discovery, as nonspecific interactions can lead to side effects. semanticscholar.org The development of drugs like lorcaserin (B1675133) (a 5-HT2C agonist) and pimavanserin (B1677881) (a 5-HT2A inverse agonist) exemplifies the success of targeting specific serotonin receptor subtypes. semanticscholar.org
Furthermore, studies on progesterone derivatives have shown that specific substitutions can lead to high selectivity for the progesterone receptor over other steroid receptors like the androgen, mineralocorticoid, and glucocorticoid receptors. nih.gov This selectivity is crucial for minimizing off-target effects.
Molecular Docking Simulations for Prediction of Protein Binding Modes and Affinities
Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a small molecule to its protein target. Several studies on phenylacetic acid derivatives and related compounds have utilized molecular docking to elucidate their binding mechanisms.
In the context of anti-inflammatory drug design, molecular docking has been used to study the interaction of phenoxy acetic acid derivatives with cyclooxygenase-2 (COX-2). mdpi.comnih.gov These studies help in understanding the structural basis for the selective inhibition of COX-2 over COX-1, which is a key goal in developing safer nonsteroidal anti-inflammatory drugs (NSAIDs). Similarly, docking studies of lumiracoxib, a derivative of diclofenac (B195802), with COX-2 have identified the critical substituents involved in binding and substrate-selective inhibition. nih.gov The aniline (B41778) ring's ortho substituents and a 5'-methyl group on the phenylacetic acid ring were found to be important for potency and selectivity. nih.gov
Docking studies on 2-(2-aryl amino) phenyl acetamide (B32628) derivatives with COX-II have also been performed to understand their binding modes and correlate them with their anti-inflammatory activity. chemprob.org For isonicotinic acid derivatives, docking into the COX-2 enzyme cavity was used to predict their binding potential and support the in vitro anti-inflammatory data. nih.gov
Table 2: Molecular Docking Studies of Phenylacetic Acid Derivatives and Related Compounds
| Compound Class | Protein Target | Key Findings from Docking | Reference(s) |
|---|---|---|---|
| Phenoxy acetic acid derivatives | Cyclooxygenase-2 (COX-2) | Elucidation of binding modes for selective COX-2 inhibition. | mdpi.comnih.gov |
| Lumiracoxib (Diclofenac derivative) | Cyclooxygenase-2 (COX-2) | Identification of critical substituents for potency and selectivity. | nih.gov |
| 2-(2-aryl amino) phenyl acetamide derivatives | Cyclooxygenase-II (COX-II) | Correlation of binding modes with anti-inflammatory activity. | chemprob.org |
| Isonicotinic acid derivatives | Cyclooxygenase-2 (COX-2) | Prediction of binding potential to support in vitro activity. | nih.gov |
Elucidation of Mechanistic Pathways in Biochemical Contexts (e.g., modulation of inflammatory pathways, neuroprotection mechanisms)
Beyond receptor binding and enzyme inhibition, it is important to understand the broader biochemical pathways through which derivatives of this compound exert their effects. Research on related compounds suggests potential roles in modulating inflammatory and neuroprotective pathways.
The anti-inflammatory effects of phenylacetic acid derivatives like diclofenac are primarily mediated through the non-selective inhibition of COX-1 and COX-2, which in turn reduces the synthesis of prostaglandins, key mediators of inflammation. mdpi.com Studies on 3-(4-aminophenyl)-coumarin derivatives have shown that they can inhibit the proliferation of rheumatoid arthritis-fibroblast-like synoviocytes and reduce the expression of inflammatory cytokines such as IL-1, IL-6, and TNF-α. nih.gov The mechanism was found to involve the inhibition of the NF-κB and MAPKs signaling pathways. nih.gov
In the realm of neuroprotection, phenylacetic acid has been found to be an active auxin (a plant hormone) and is a catabolite of phenylalanine in humans. wikipedia.org Research on the neuroprotective effects of phenolic acids, a broad class that includes phenylacetic acid, suggests they can ameliorate a range of neurological issues, including neuroinflammation and apoptosis. nih.gov A study on phenylenediamine derivatives found that they can protect neuronal cells from oxidative glutamate (B1630785) toxicity at nanomolar concentrations, an effect that is independent of their antioxidant activity. nih.gov The essential structural motif for this neuroprotective effect was identified as phenyl-amine-phenyl-amine-phenyl (or butyl). nih.gov Furthermore, diclofenac has demonstrated neuroprotective properties in animal models, likely through its anti-inflammatory and antioxidant activities. mdpi.com
Advanced Research Applications and Future Directions for 2 3,4 Diaminophenyl Acetic Acid Derivatives
Applications in Materials Science and Engineering
The bifunctional nature of 2-(3,4-diaminophenyl)acetic acid and its derivatives makes them ideal candidates for the development of high-performance materials. The presence of two adjacent amino groups facilitates the formation of stable heterocyclic rings, while the acetic acid moiety can be used for further functionalization or to enhance solubility.
Development of Novel Polymeric Materials and Advanced Composites
Derivatives of this compound are valuable monomers for the synthesis of novel polymeric materials, particularly polybenzimidazoles (PBIs). The reaction of the diamino functionality with dicarboxylic acids or their derivatives leads to the formation of PBI chains. The pendant acetic acid group can improve the solubility and processability of these otherwise rigid polymers, a significant advantage for creating films, fibers, and membranes. These advanced polymers exhibit exceptional thermal and chemical stability, making them suitable for applications in aerospace, and protective clothing.
Furthermore, these derivatives can be incorporated into composite materials to enhance their mechanical and thermal properties. By acting as a cross-linking agent or an interfacial modifier, they can improve the adhesion between the polymer matrix and reinforcing fillers, leading to stronger and more durable composites.
Table 1: Properties of Polymeric Materials Derived from this compound Derivatives
| Polymer Type | Key Monomer | Notable Properties | Potential Applications |
| Polybenzimidazole (PBI) | This compound derivative | High thermal stability, chemical resistance, improved solubility | High-performance films, membranes for fuel cells, aerospace components |
| Polyamide | This compound derivative | Good mechanical strength, thermal resistance | Advanced engineering plastics, high-strength fibers |
| Polyimide | This compound derivative | Excellent thermal stability, dielectric properties, chemical resistance | Electronics, flexible displays, high-temperature adhesives |
Photovoltaic Applications and Dye-Sensitized Solar Cells
In the realm of renewable energy, derivatives of this compound are being explored for their potential in photovoltaic devices, specifically in dye-sensitized solar cells (DSSCs). nih.govrsc.org These organic dyes, featuring donor-π-acceptor (D-π-A) architectures, are crucial for absorbing sunlight and initiating the process of converting light into electricity. rsc.org The diamino-substituted phenyl ring can act as a potent electron donor, while the acetic acid group serves as an effective anchor to bind the dye molecule to the surface of a semiconductor material like titanium dioxide (TiO₂). nih.gov
Upon light absorption, the dye molecule enters an excited state and injects an electron into the conduction band of the TiO₂, generating an electric current. nih.gov The efficiency of this process is highly dependent on the molecular structure of the dye. Researchers are actively designing and synthesizing novel derivatives of this compound to optimize their light-harvesting capabilities and electron transfer kinetics, aiming for higher power conversion efficiencies in DSSCs. researchgate.netrsc.org
Table 2: Performance of Dye-Sensitized Solar Cells (DSSCs) with Different Sensitizers
| Dye Sensitizer Based On | Power Conversion Efficiency (PCE) | Key Structural Feature | Reference |
| Arylamine | >10% | Donor-π-acceptor (D-π-A) structure | rsc.org |
| 2,3′-diamino-4,4′-stilbenedicarboxylic acid | Promising (theoretically) | Metal-free organic dye | nih.gov |
| Thieno[3,2-b]indole | 14.2% (co-sensitized) | Collaborative sensitization | researchgate.net |
| Silyl-anchor and carboxy-anchor dyes | >14% | Enhanced electron injection | rsc.org |
Role in Synthetic Organic Chemistry as Versatile Building Blocks
The unique arrangement of functional groups in this compound makes it a highly versatile building block in synthetic organic chemistry. cymitquimica.com The ortho-diamino benzene (B151609) ring is a precursor for the construction of various heterocyclic systems.
For instance, condensation reactions with carboxylic acids or their derivatives readily yield benzimidazoles, a class of compounds with a wide range of biological activities and applications in materials science. Similarly, reaction with α-dicarbonyl compounds can produce quinoxalines, another important heterocyclic scaffold. The acetic acid side chain provides a handle for further chemical modifications, allowing for the introduction of other functional groups or the extension of the molecular framework. This versatility enables chemists to synthesize complex molecules with diverse structures and properties for various research purposes. google.comscirp.orgasianjpr.com
Table 3: Heterocyclic Compounds Synthesized from this compound
| Reagent | Resulting Heterocycle | Potential Applications |
| Carboxylic Acid/Aldehyde | Benzimidazole (B57391) | Medicinal chemistry, materials science |
| α-Dicarbonyl Compound | Quinoxaline | Pharmaceuticals, dyes, organic electronics |
| Phthalic Anhydride (B1165640) | Phthalimide derivative | Polymer synthesis, fine chemicals |
| Isothiocyanate | Benzimidazolinethione | Corrosion inhibitors, vulcanization accelerators |
Emerging Research Areas and Future Perspectives
The full potential of this compound and its derivatives is still being uncovered, with several exciting research areas on the horizon.
Design of Next-Generation Derivatives with Enhanced Specificity for Targeted Research
A significant area of future research lies in the rational design of new derivatives with highly specific properties for targeted applications. By strategically modifying the core structure of this compound, researchers can fine-tune the electronic, optical, and biological properties of the resulting molecules. For example, the introduction of specific substituents on the aromatic ring or modifications to the acetic acid chain can lead to derivatives with enhanced binding affinity for a particular biological target, making them valuable tools for biomedical research. nih.gov Similarly, tailored derivatives can be developed with optimized properties for use in specific types of sensors, catalysts, or electronic devices. nih.gov
Integration of Computational Design and Machine Learning in Compound Development
The integration of computational chemistry and machine learning is set to revolutionize the discovery and development of new molecules based on this compound. github.ioresearchgate.net Computational modeling techniques, such as density functional theory (DFT), can be used to predict the properties of virtual compounds before they are synthesized in the lab, saving time and resources. researchgate.net Machine learning algorithms can be trained on existing experimental data to identify structure-property relationships and predict the performance of new, unsynthesized derivatives. researchgate.netmdpi.com This data-driven approach will accelerate the design-build-test-learn cycle, enabling the rapid discovery of novel materials and molecules with desired functionalities. arxiv.org
Q & A
Q. What are the optimal synthetic routes for 2-(3,4-diaminophenyl)acetic Acid to minimize by-product formation?
Methodological Answer: Synthesis should prioritize protecting the aromatic amine groups to prevent unwanted side reactions. A two-step approach is recommended:
Protection of Amines : Use tert-butoxycarbonyl (Boc) or acetyl groups to protect the 3,4-diamine substituents before introducing the acetic acid moiety via Friedel-Crafts alkylation or nucleophilic substitution .
Deprotection : Remove protecting groups under mild acidic (e.g., trifluoroacetic acid for Boc) or basic conditions to yield the final product.
Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using HPLC (>98% purity threshold) .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR can identify aromatic protons (δ 6.5–7.5 ppm) and the acetic acid side chain (δ 3.5–4.0 ppm for CH, δ 12–13 ppm for COOH). Amine protons may appear as broad peaks (δ 1.5–5.0 ppm) but require DO exchange for confirmation .
- FT-IR : Confirm amine (-NH, ~3300–3500 cm) and carboxylic acid (-COOH, ~2500–3000 cm) functional groups.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures molecular ion alignment with the theoretical mass (CHNO, MW 166.07 g/mol) .
Q. What safety protocols are critical for handling this compound in the lab?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and purification steps due to potential dust or vapor release .
- Waste Disposal : Collect aqueous and organic waste separately. Neutralize acidic residues before disposal, and consult institutional guidelines for hazardous amine-containing compounds .
Advanced Research Questions
Q. How does the diamine substitution influence the chelation properties of this compound compared to hydroxyl/methoxy analogs?
Methodological Answer: The electron-donating -NH groups enhance metal-chelation capacity compared to -OCH or -OH substituents. To study this:
- Titration Experiments : Use UV-Vis spectroscopy to monitor complex formation with transition metals (e.g., Cu, Fe) at varying pH.
- Stability Constants : Calculate stability constants (log K) via potentiometric titrations and compare with analogs like 3,4-dihydroxyphenylacetic acid (log K ~8–10 for Fe) .
Q. How can conflicting solubility data in polar vs. nonpolar solvents be resolved for this compound?
Methodological Answer:
- Multi-Solvent Testing : Perform solubility assays in DMSO, water (pH-adjusted), ethanol, and dichloromethane. Use sonication (30 min, 40°C) to accelerate dissolution.
- pH-Dependent Solubility : The carboxylic acid group confers higher solubility in basic aqueous solutions (e.g., pH >8). Document solubility thresholds (mg/mL) under controlled conditions .
Q. What strategies mitigate oxidative degradation during long-term storage of this compound?
Methodological Answer:
- Storage Conditions : Store at -20°C under inert atmosphere (argon or nitrogen) in amber glass vials to prevent photodegradation .
- Antioxidants : Add 0.1% (w/v) ascorbic acid or butylated hydroxytoluene (BHT) to solutions.
- Stability Monitoring : Use accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to track degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
